molecular formula C8H14ClF2N B14043200 5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl

5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl

Cat. No.: B14043200
M. Wt: 197.65 g/mol
InChI Key: CWUJMQLRGYMTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopentane ring fused with a pyridine ring and two fluorine atoms at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a cyclization reaction.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Fusion with Pyridine Ring: The cyclopentane ring is then fused with a pyridine ring through a series of condensation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Difluoro-1,2,3,4-tetrahydropyridine: Similar structure but lacks the cyclopentane ring.

    4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene: Known for its fluorescent properties.

    5,5-Difluoro-2,8-diiodo-1,3,7,9,10-pentamethyl-5H-dipyrrolo[1,2-c2’,1’-f][1,3,2]diazaborol: Contains additional iodine atoms and is used in different applications.

Uniqueness

5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride is unique due to its fused ring structure and the presence of fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

5,5-difluoro-1,2,3,4,4a,6,7,7a-octahydrocyclopenta[c]pyridine;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-6-5-11-4-2-7(6)8;/h6-7,11H,1-5H2;1H

InChI Key

CWUJMQLRGYMTBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CNCC2)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.